molecular formula C12H28N4O6S4 B14274266 Nitric acid;1,4,10,13-tetrathia-7,16-diazacyclooctadecane CAS No. 138372-71-1

Nitric acid;1,4,10,13-tetrathia-7,16-diazacyclooctadecane

Cat. No.: B14274266
CAS No.: 138372-71-1
M. Wt: 452.6 g/mol
InChI Key: AACAVMVIHGERHO-UHFFFAOYSA-N
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Description

Nitric acid;1,4,10,13-tetrathia-7,16-diazacyclooctadecane is a complex chemical compound that combines the properties of nitric acid with a macrocyclic ligand known as 1,4,10,13-tetrathia-7,16-diazacyclooctadecane. This compound is notable for its unique structure, which includes both nitrogen and sulfur atoms within a large ring, making it a versatile ligand in coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,10,13-tetrathia-7,16-diazacyclooctadecane typically involves the cyclization of linear precursors containing nitrogen and sulfur atoms. One common method is the reaction of diethanolamine with thioglycolic acid under controlled conditions to form the macrocyclic ring. The reaction is usually carried out in a solvent such as ethanol, with the temperature carefully controlled to promote cyclization and minimize side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the purification of the final product through techniques such as recrystallization or chromatography to ensure high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4,10,13-tetrathia-7,16-diazacyclooctadecane can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrogen atoms can participate in reduction reactions, often leading to the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the atoms in the ring is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or peracids are commonly used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Nucleophiles: Halides, thiols, and amines are common nucleophiles used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms can lead to the formation of sulfoxides or sulfones, while reduction of the nitrogen atoms can produce various amines.

Scientific Research Applications

Chemistry

In chemistry, 1,4,10,13-tetrathia-7,16-diazacyclooctadecane is used as a ligand in coordination chemistry. It forms stable complexes with various metal ions, which can be studied for their structural and electronic properties .

Biology

In biological research, this compound can be used to study the interactions between metal ions and biological molecules. Its ability to form stable complexes makes it useful in investigating the role of metal ions in biological systems .

Medicine

In medicine, the compound’s metal complexes are explored for their potential therapeutic applications. For example, complexes with platinum or palladium may exhibit anticancer properties .

Industry

Industrially, the compound is used in the development of new materials, such as catalysts and sensors. Its unique structure allows it to interact with various substrates, making it valuable in material science .

Mechanism of Action

The mechanism by which 1,4,10,13-tetrathia-7,16-diazacyclooctadecane exerts its effects involves the coordination of metal ions. The nitrogen and sulfur atoms in the ring can donate electron pairs to metal ions, forming stable complexes. These complexes can then participate in various chemical reactions, depending on the nature of the metal ion and the surrounding environment .

Comparison with Similar Compounds

Similar Compounds

    1,4,10,13-tetraoxa-7,16-diazacyclooctadecane: Similar in structure but contains oxygen atoms instead of sulfur.

    1,4,7,10-tetraazacyclododecane: A smaller ring with only nitrogen atoms.

    1,4,8,11-tetraazacyclotetradecane: Another macrocyclic ligand with nitrogen atoms.

Uniqueness

1,4,10,13-tetrathia-7,16-diazacyclooctadecane is unique due to the presence of both nitrogen and sulfur atoms in its ring structure. This combination allows it to form more diverse and stable complexes with metal ions compared to similar compounds that contain only nitrogen or oxygen atoms .

Properties

CAS No.

138372-71-1

Molecular Formula

C12H28N4O6S4

Molecular Weight

452.6 g/mol

IUPAC Name

nitric acid;1,4,10,13-tetrathia-7,16-diazacyclooctadecane

InChI

InChI=1S/C12H26N2S4.2HNO3/c1-5-15-9-10-17-7-3-14-4-8-18-12-11-16-6-2-13-1;2*2-1(3)4/h13-14H,1-12H2;2*(H,2,3,4)

InChI Key

AACAVMVIHGERHO-UHFFFAOYSA-N

Canonical SMILES

C1CSCCSCCNCCSCCSCCN1.[N+](=O)(O)[O-].[N+](=O)(O)[O-]

Origin of Product

United States

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